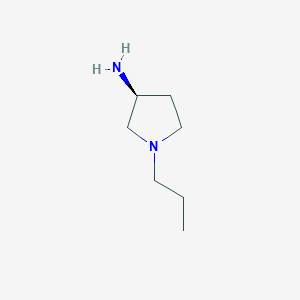

3-Pyrrolidinamine,1-propyl-,(3S)-

Description

Fundamental Importance of Stereochemistry in Amine Chemistry

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a cornerstone of modern chemistry, with profound implications in the field of amine chemistry. tesisenred.netacs.orgnih.gov Amines, organic compounds containing a nitrogen atom with a lone pair of electrons, can be chiral if the nitrogen atom is bonded to three different substituents. nih.gov This chirality is crucial because the biological activity of a molecule is often intrinsically linked to its specific stereochemical configuration. nih.gov Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological, toxicological, and metabolic properties. nih.gov For instance, one enantiomer of a drug might be therapeutically effective, while the other could be inactive or even harmful. nih.gov

The stereochemical integrity of amines is a dynamic field of study. Trivalent amines can undergo a process called pyramidal inversion, where the molecule rapidly inverts its configuration, which can lead to racemization if the barrier to inversion is low. acs.org However, in many chiral amines, especially when incorporated into a rigid ring system like pyrrolidine (B122466), this inversion is hindered, allowing for the isolation and utilization of stereochemically pure forms. bham.ac.uk The ability to control and maintain the stereochemistry of amines is therefore a critical challenge and a significant area of research in asymmetric synthesis. tesisenred.net The development of methods to synthesize enantiomerically pure amines is essential for creating compounds with desired biological activities. tesisenred.netgoogle.com

Overview of the Pyrrolidine Scaffold in Advanced Organic Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. molport.comlookchem.comgoogle.com This prevalence underscores the significance of the pyrrolidine scaffold in advanced organic synthesis. molport.comresearchgate.net Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for molecular recognition and biological activity. bham.ac.uklookchem.com

Pyrrolidine and its derivatives are highly valued as versatile building blocks and chiral auxiliaries in asymmetric synthesis. lookchem.comCurrent time information in Bangalore, IN. The inherent chirality of many naturally occurring and synthetically accessible pyrrolidines, such as the amino acid proline, provides a readily available source of stereochemical information for the construction of complex chiral molecules. lookchem.com Furthermore, the pyrrolidine nucleus is a key component in a wide range of organocatalysts, which have revolutionized the field of asymmetric synthesis by offering a metal-free and environmentally benign alternative to traditional catalysts. lookchem.comgoogle.com The development of novel synthetic methodologies for the construction and functionalization of the pyrrolidine ring continues to be an active area of research, driven by the constant demand for new and efficient routes to biologically active compounds. molport.commdpi.com

Research Context and Significance of (3S)-1-Propylpyrrolidin-3-amine

While extensive research on the specific compound (3S)-1-Propylpyrrolidin-3-amine is not widely available in public literature, its structural features place it within a class of compounds of significant interest in medicinal chemistry and drug discovery. The molecule combines a chiral (3S)-aminopyrrolidine core with an N-propyl substituent. This combination suggests its potential as a key intermediate or a final active molecule in the development of new therapeutic agents.

The 3-aminopyrrolidine (B1265635) moiety is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. This is due to its ability to present substituents in a well-defined three-dimensional space, allowing for specific interactions with biological targets such as enzymes and receptors. For example, derivatives of 3-aminopyrrolidine have been investigated for a wide range of applications, including as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes, and as chemokine receptor antagonists.

The synthesis of chiral 3-aminopyrrolidine derivatives is an active area of research, with various strategies being developed to control the stereochemistry at the C3 position. These methods often start from chiral precursors like L- or D-aspartic acid or employ asymmetric catalytic reactions. The development of efficient synthetic routes to compounds like (3S)-1-Propylpyrrolidin-3-amine is crucial for exploring their potential applications. For instance, related structures such as (3S)-1-(3-fluoropropyl)pyrrolidin-3-amine have been synthesized as part of the discovery of potent and selective estrogen receptor degraders for cancer treatment. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

(3S)-1-propylpyrrolidin-3-amine |

InChI |

InChI=1S/C7H16N2/c1-2-4-9-5-3-7(8)6-9/h7H,2-6,8H2,1H3/t7-/m0/s1 |

InChI Key |

QQBSLNKWDXZLKL-ZETCQYMHSA-N |

Isomeric SMILES |

CCCN1CC[C@@H](C1)N |

Canonical SMILES |

CCCN1CCC(C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3s 1 Propylpyrrolidin 3 Amine and Chiral Analogues

Enantioselective Catalytic Synthesis

The construction of the chiral pyrrolidine (B122466) ring with precise control over stereochemistry is achievable through various catalytic methods. These strategies often employ transition metals or small organic molecules to induce asymmetry in the cyclization or functionalization steps.

Transition Metal-Catalyzed Asymmetric Routes to Pyrrolidines

Transition metal catalysis offers powerful tools for the synthesis of chiral pyrrolidines. Palladium-catalyzed reactions, for instance, have been utilized in the hydroarylation of pyrrolines to produce 3-aryl pyrrolidines. researchgate.net While N-acyl pyrrolines typically yield alkene products, their N-alkyl counterparts lead to the formation of hydroarylation products, namely pyrrolidines. researchgate.net This method has a broad substrate scope and can be applied to the direct synthesis of drug-like molecules. researchgate.net

Another significant transition metal-catalyzed approach is the ring-closing enyne metathesis (RCEM) reaction. This method has been successfully used to prepare a variety of new pyrrolidine derivatives in good yields from substrates containing a basic or nucleophilic nitrogen atom. acs.orgacs.org The reaction proceeds under mild conditions and, notably, can be performed without the need for ethylene (B1197577) gas, which is often required in similar transformations. acs.orgacs.org The first-generation Grubbs catalyst has proven effective for this transformation. acs.org

Cobalt-catalyzed enantioselective hydroboration/cyclization of amide-tethered 1,6-enynes represents another innovative strategy for accessing chiral γ-lactams, which can be precursors to pyrrolidines. bohrium.com This method allows for the creation of boryl-functionalized all-carbon quaternary stereocenters with high enantioselectivity. bohrium.com

| Catalyst System | Reaction Type | Key Features |

| Palladium | Hydroarylation | Forms 3-aryl pyrrolidines from N-alkyl pyrrolines. researchgate.net |

| Grubbs Catalyst (1st Gen) | Ring-Closing Enyne Metathesis | Good yields, mild conditions, no ethylene required. acs.orgacs.org |

| Cobalt | Hydroboration/Cyclization | Creates chiral boryl-functionalized γ-lactams. bohrium.com |

Organocatalytic Strategies for Chiral Pyrrolidine Construction

Organocatalysis has emerged as a powerful alternative to metal-based systems for the asymmetric synthesis of chiral pyrrolidines. mdpi.com These methods often utilize small, chiral organic molecules to catalyze enantioselective transformations. A variety of organocatalytic approaches have been developed, including those based on proline and its derivatives. mdpi.commdpi.com

For example, bifunctional prolinamide-based organocatalysts have been synthesized and applied in asymmetric aldol (B89426) reactions in aqueous media. mdpi.com The design of these catalysts often involves conjugating (S)-proline with other chiral molecules, such as plant-derived β-aminoalcohols. mdpi.com

Phosphine-catalyzed cycloisomerization of enantioenriched β-amino ynones is another effective organocatalytic method for producing densely substituted chiral pyrrolidones. sci-hub.se These ynones can be prepared through a highly enantioselective Zn-ProPhenol-catalyzed Mannich reaction. sci-hub.se The resulting exocyclic alkenes in the cyclized products serve as versatile handles for further chemical modifications. sci-hub.se

Direct Asymmetric Amination and C-H Activation Approaches

Direct asymmetric amination and C-H activation represent cutting-edge strategies for the efficient synthesis of chiral amines and their derivatives. Asymmetric hydroamination (AHA) and asymmetric reductive amination (ARA) are particularly notable for their atom economy and use of readily available starting materials. researchgate.net These methods have been instrumental in the synthesis of the core structures of various natural products and pharmaceuticals. researchgate.net

Palladium-catalyzed C-H arylation of thioamides has been shown to be an effective method for the enantioselective α-functionalization of amines. researchgate.net This approach allows for the direct introduction of aryl groups at the α-position of an amine with high stereocontrol. researchgate.net

Biocatalytic Routes for Stereospecific Production

Biocatalysis offers a green and highly selective alternative for the production of chiral amines. Enzymes can catalyze reactions with exceptional stereospecificity under mild conditions, often outperforming traditional chemical methods. researchgate.net

Enzyme-Mediated Amination Reactions for Chiral Amine Synthesis

Transaminases (TAs) are a key class of enzymes used for the synthesis of chiral amines. researchgate.netresearchgate.net They catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine with high enantiomeric excess. researchgate.net For instance, a chemoenzymatic approach to a lactam precursor of the antiepileptic drug Brivaracetam utilized a transaminase-catalyzed amination to generate a γ-amino-β-chiral ester with 92% ee. nih.gov

Reductive aminases (RedAms) are another important class of enzymes for chiral amine synthesis. researchgate.net They can be used in cascade reactions with other enzymes, such as transaminases, to produce complex chiral molecules like 2,5-disubstituted pyrrolidines from non-symmetrical 1,4-diketones. researchgate.net

| Enzyme Class | Reaction Type | Key Features |

| Transaminases (TAs) | Asymmetric amination | High enantioselectivity in converting ketones to chiral amines. researchgate.netresearchgate.net |

| Reductive Aminases (RedAms) | Reductive amination | Can be used in cascades with TAs for complex syntheses. researchgate.net |

| Lipases | Kinetic resolution | Effective for resolving racemic mixtures of alcohols, precursors to chiral lactones. nih.gov |

Protein Engineering and Directed Evolution for Enhanced Enantioselectivity

To further improve the efficacy of biocatalytic processes, protein engineering and directed evolution are employed. researchgate.net These techniques allow for the modification of enzyme active sites to enhance their activity, stability, and enantioselectivity for specific substrates. researchgate.net By creating mutant enzymes, researchers can tailor biocatalysts to meet the specific demands of a synthetic route, leading to higher yields and purities of the desired chiral products. researchgate.net

Cofactor Regeneration Strategies in Enzymatic Synthesis

The enzymatic synthesis of chiral amines, including derivatives of pyrrolidine, offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov Enzymes such as transaminases, oxidases, and dehydrogenases are instrumental in these transformations. nih.govnih.gov However, a significant challenge in the industrial application of many of these enzymes, particularly oxidoreductases, is their dependence on expensive cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) and its phosphorylated form (NADP⁺/NADPH). illinois.edu These cofactors are consumed in stoichiometric amounts, making their continuous regeneration a critical factor for economic viability. illinois.edu

Several strategies have been developed to address the challenge of cofactor regeneration in the synthesis of chiral amines. nih.govnih.gov These can be broadly categorized as enzyme-coupled, whole-cell, and electrochemical methods.

Enzyme-Coupled Systems: This is the most common approach, where a second enzyme and a cheap substrate are used to regenerate the cofactor in situ. researchgate.net For the reductive amination of a ketone precursor to a pyrrolidinamine, an NADH-dependent amine dehydrogenase or a transaminase could be used. To regenerate the NADH consumed in the reaction, a dehydrogenase such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH) is often employed. researchgate.net

Formate Dehydrogenase (FDH): FDH catalyzes the oxidation of formate to carbon dioxide, reducing NAD⁺ to NADH. The key advantage of this system is that the byproduct, CO₂, is gaseous and easily removed, which can help drive the reaction equilibrium towards product formation.

Glucose Dehydrogenase (GDH): GDH utilizes glucose to reduce NAD⁺. This system is highly efficient, but the product, gluconolactone, can sometimes complicate downstream processing.

The following table illustrates a typical enzyme-coupled system for cofactor regeneration.

| Primary Enzyme | Cofactor | Regeneration Enzyme | Regeneration Substrate | Product of Regeneration |

| Amine Dehydrogenase | NADH | Formate Dehydrogenase (FDH) | Formate | CO₂ |

| Amine Dehydrogenase | NADH | Glucose Dehydrogenase (GDH) | Glucose | Gluconolactone |

Whole-Cell Biocatalysis: An alternative to using isolated enzymes is to employ whole microbial cells (e.g., E. coli, Pichia pastoris) that have been genetically engineered to overexpress both the primary enzyme for chiral amine synthesis and the necessary enzymes for cofactor regeneration. nih.gov This approach can be more cost-effective as it eliminates the need for enzyme purification. The cellular metabolism of the host organism provides the necessary cofactors and regeneration machinery.

Diastereoselective Synthesis and Chiral Auxiliary Applications

Diastereoselective synthesis is a powerful strategy for controlling stereochemistry. This approach involves converting a prochiral substrate into a chiral molecule containing a temporary chiral auxiliary. The presence of the auxiliary directs the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer over others. springerprofessional.de The auxiliary is then removed to yield the desired enantiomerically enriched product.

Pyrrolidine derivatives themselves are frequently used as chiral auxiliaries due to their rigid structure, which allows for effective transfer of chirality. springerprofessional.de For the synthesis of a molecule like (3S)-1-propylpyrrolidin-3-amine, a related chiral pyrrolidine structure could be employed as an auxiliary in a different part of a more complex molecule's synthesis. researchgate.net

A hypothetical diastereoselective synthesis of a substituted pyrrolidine could involve the following steps:

Attachment of a chiral auxiliary to a precursor molecule.

A diastereoselective reaction, such as an alkylation, Michael addition, or Diels-Alder reaction, to introduce a new stereocenter. springerprofessional.de

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

For instance, the addition of a nucleophile to a chiral imine or enamine derived from a chiral pyrrolidine can proceed with high diastereoselectivity. whiterose.ac.uk Similarly, intramolecular reactions, such as the aminocyclization of an alkene containing a chiral amine auxiliary, can lead to the formation of chiral pyrrolidines with high diastereomeric excess. researchgate.net

| Reaction Type | Chiral Auxiliary | Key Transformation | Diastereomeric Excess (de) |

| Michael Addition | (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Addition of an organometallic reagent to a hydrazone | ≥96% |

| Diels-Alder Reaction | Chiral oxazolidinone | Cycloaddition of a diene to an acryl-derivatized auxiliary | >90% |

| Alkylation | Evans auxiliary | Enolate alkylation | >95% |

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution is a process used to separate a racemic mixture into its constituent enantiomers. wikipedia.org This is often necessary when a stereoselective synthesis is not feasible or does not provide sufficient enantiomeric purity.

The most common method for resolving chiral amines is through the formation and crystallization of diastereomeric salts. wikipedia.orglibretexts.org This technique relies on the principle that diastereomers have different physical properties, including solubility. wikipedia.org

The process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org This acid-base reaction forms a pair of diastereomeric salts.

(R,S)-amine + (R)-acid → (R)-amine·(R)-acid + (S)-amine·(R)-acid

These two salts, being diastereomers, will have different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize from the solution. advanceseng.com The less soluble salt is then separated by filtration. Finally, the resolved amine is recovered by treating the diastereomeric salt with a base to neutralize the resolving agent.

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid

(-)-Mandelic acid

(+)-Camphor-10-sulfonic acid

The efficiency of the resolution depends on several factors, including the choice of resolving agent and solvent, the temperature of crystallization, and the rate of cooling. advanceseng.com In some cases, dynamic diastereomeric resolution can be employed, where the more soluble diastereomer in the mother liquor is continuously racemized, thereby theoretically allowing for a complete conversion of the racemate to the desired enantiomer. acs.org

| Racemic Amine | Resolving Agent | Solvent | Outcome |

| rac-1-Phenylethylamine | (R,R)-Tartaric Acid | Methanol | Preferential crystallization of (R)-amine·(R,R)-tartrate |

| rac-Ibuprofen (acid) | (S)-α-Methylbenzylamine (base) | Ethyl Acetate | Preferential crystallization of (S)-acid·(S)-base salt advanceseng.com |

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are powerful tools for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. csfarmacie.cz Enantioseparation by chromatography is achieved by using a chiral stationary phase (CSP). chiralpedia.com

A CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica (B1680970) gel. chiralpedia.com When a racemic mixture is passed through the column, the two enantiomers interact differently with the chiral selector. These transient diastereomeric interactions lead to different retention times for each enantiomer, allowing for their separation. csfarmacie.cz

The selection of the appropriate CSP and mobile phase is crucial for achieving good separation (resolution). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown broad applicability for the separation of a variety of chiral compounds, including amines. americanpharmaceuticalreview.com

For a compound like (3S)-1-propylpyrrolidin-3-amine, a chiral HPLC method would be developed to quantify its enantiomeric excess (% ee). This would involve screening different CSPs and mobile phase compositions to find the optimal conditions for separating the (S)- and (R)-enantiomers. nih.gov

| Chiral Stationary Phase (CSP) Type | Example | Typical Analytes |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Aromatic compounds, amines, acids americanpharmaceuticalreview.com |

| Pirkle-type (π-acid/π-base) | Dinitrobenzoyl-phenylglycine | Compounds with π-systems |

| Protein-based | α1-acid glycoprotein (B1211001) (AGP) | Basic and acidic drugs |

| Macrocyclic antibiotic | Teicoplanin | Amino acids, amines |

Multi-Step Synthesis from Readily Available Chiral Precursors

An alternative to asymmetric synthesis or resolution is to start with a molecule that already possesses the desired stereochemistry—a member of the "chiral pool." For the synthesis of (3S)-1-propylpyrrolidin-3-amine, naturally occurring amino acids are attractive starting materials.

From L-Aspartic Acid: L-Aspartic acid is an inexpensive and readily available chiral precursor. A known strategy involves the conversion of N-protected L-aspartic acid into the corresponding succinimide (B58015). Subsequent reduction of the dicarbonyl groups of the succinimide can lead to the formation of the pyrrolidine ring. The amino group at the 3-position can be derived from the amino group of the starting aspartic acid. The N-propyl group would be introduced at a suitable stage, for example, by reductive amination of the pyrrolidine nitrogen. A literature method describes the conversion of L-aspartic acid to (S)-3-amino-1-substituted pyrrolidines, although it notes potential for racemization under certain conditions. google.com

From L-4-Hydroxyproline: trans-4-Hydroxy-L-proline is another valuable chiral precursor for substituted pyrrolidines. The hydroxyl group can be converted into an amino group through a series of reactions, often involving an inversion of stereochemistry (e.g., via a Mitsunobu reaction with an azide (B81097) source followed by reduction). The synthesis of (S)-3-amino-1-(benzyloxycarbonyl)-pyrrolidine from trans-4-hydroxy-L-proline has been reported with high enantiomeric excess. google.com

These multi-step syntheses from chiral precursors can be lengthy but often provide a reliable route to the target molecule with high enantiomeric purity, avoiding the need for resolution or the development of a complex asymmetric catalytic system.

Computational Chemistry and Conformational Analysis of 3s 1 Propylpyrrolidin 3 Amine

Quantum Mechanical Calculations for Molecular Structure and Stability

Quantum mechanical (QM) calculations are fundamental to determining the precise three-dimensional geometry and thermodynamic stability of (3S)-1-Propylpyrrolidin-3-amine. These methods solve the Schrödinger equation to provide accurate descriptions of electron distribution and molecular energy.

Detailed research findings from studies on analogous cyclic amines, such as disubstituted piperidines, demonstrate the power of QM calculations. nih.gov For instance, QM methods have been used to investigate the conformational preferences of substituents on N-heterocycles, revealing that α-substituents may prefer an axial position to minimize steric strain in certain reactions. nih.gov This type of analysis is critical for understanding the conformational landscape of the pyrrolidine (B122466) ring in (3S)-1-Propylpyrrolidin-3-amine and how the N-propyl and C3-amino groups orient themselves in the lowest energy state.

Studies have benchmarked various QM methods against high-quality X-ray crystal structures to validate their accuracy. iucr.org Techniques like 'molecule-in-cluster' (MIC) computations within a quantum mechanics/molecular mechanics (QM/MM) framework have proven to be both accurate and efficient for optimizing solid-state structures, providing confidence in their application to single molecules like (3S)-1-Propylpyrrolidin-3-amine. iucr.org Kinetic resolution experiments on cyclic amines, supported by QM calculations, have further elucidated the relationship between conformation, reactivity, and selectivity, highlighting the importance of understanding the energy gaps between different stereoisomeric transition states. ethz.ch

Table 1: Quantum Mechanical Methods in Cyclic Amine Analysis

| Method/Technique | Application | Key Insights | Reference |

|---|---|---|---|

| DFT (B3LYP/6-31G(d)) | Optimization of transition state structures for piperidine (B6355638) acylation. | Revealed a preference for acylation of conformers with the α-substituent in an axial position. | nih.gov |

| QM/MM (MIC) | Benchmarking against experimental crystal structures. | Provides accurate and computationally efficient structure optimization. | iucr.org |

| Kinetic Resolution & QM | Analysis of enantioselective reactions of secondary amines. | Elucidated the significant difference in selectivity between cis and trans diastereomers based on transition state energies. | ethz.ch |

Density Functional Theory (DFT) Studies on Electronic Properties and Reaction Pathways

Density Functional Theory (DFT) is a class of QM methods that is particularly effective for studying the electronic properties and reaction mechanisms of chemical compounds. For (3S)-1-Propylpyrrolidin-3-amine, DFT can be used to calculate properties like proton affinity, Lewis basicity, and the energies of frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity.

Computational studies have utilized DFT to probe the steric and electronic effects that govern the nucleophilicity of amine catalysts. researchgate.net In a computational screening of various amine groups, 3-propylpyrrolidine (B47442) was identified as one of the most promising monofunctional amine groups for heterogeneous aldol (B89426) reaction catalysts. researchgate.netresearchgate.net This was based on calculating a trimethylborane (B1581522) (TMB) basicity scale, which, unlike proton basicity, accounts for steric hindrance around the nucleophilic nitrogen atom. researchgate.netresearchgate.net

Furthermore, DFT calculations are instrumental in mapping reaction pathways. For example, in the study of amide bond cleavage assisted by an intramolecular amine attack, DFT at the ωB97XD/6-311 + G(d,p)//MP2/6-311 + G(d,p) level of theory was used to evaluate multiple potential mechanisms. researchgate.net Such studies can determine the most favorable reaction pathway by calculating the activation free energies of transition states, providing insights into how (3S)-1-Propylpyrrolidin-3-amine might participate in or catalyze chemical reactions. researchgate.netbioinformation.net

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations offer a dynamic view of molecular behavior, capturing the conformational changes and flexibility of (3S)-1-Propylpyrrolidin-3-amine over time. By simulating the motion of atoms and molecules, MD provides insights into the accessible conformations and the transitions between them.

In the context of drug design, MD simulations are frequently used to assess the stability of a ligand within a protein's binding site. mdpi.comtandfonline.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is calculated over the simulation time to confirm the stability of the complex, with values typically falling within an acceptable range of 1-3 Å. mdpi.com For (3S)-1-Propylpyrrolidin-3-amine, an MD simulation in a solvent like water would reveal the flexibility of the pyrrolidine ring (e.g., envelope and twist conformations) and the rotational freedom of the N-propyl group.

The analysis of MD trajectories can also include per-residue interaction energy calculations to quantify the contribution of specific amino acids to the binding of a ligand. tandfonline.comresearchgate.net This provides a detailed picture of the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize a potential protein-ligand complex involving a pyrrolidine scaffold. tandfonline.comresearchgate.net

Table 2: Typical Analyses in Molecular Dynamics Simulations

| Analysis Type | Purpose | Information Gained | Reference(s) |

|---|---|---|---|

| RMSD | To assess the structural stability of the system over time. | Convergence of the system to an equilibrium state; stability of ligand binding pose. | mdpi.com |

| RMSF | To measure the fluctuation of individual residues or atoms. | Identifies flexible regions of a protein or ligand. | mdpi.com |

| Interaction Energy | To quantify the binding energy between a ligand and protein residues. | Identifies key residues responsible for binding affinity. | tandfonline.comresearchgate.net |

| Conformational Analysis | To explore the accessible shapes and structures of a molecule. | Understanding of the conformational landscape and flexibility (e.g., ring puckering). | rug.nl |

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bioinformation.net For (3S)-1-Propylpyrrolidin-3-amine, docking can predict its binding mode within the active site of a target protein, which is the first step in structure-based drug design.

The process involves preparing the 3D structures of both the ligand and the protein target and then using a scoring function to evaluate numerous possible binding poses. mdpi.com Docking studies on related N-alkylated pyrrolidine and piperidine ligands have successfully predicted their interactions with targets like dopamine (B1211576) receptors and PARP-1. tandfonline.comnih.gov For instance, docking studies revealed that bitopic ligands based on an N-alkylated pyrrolidine scaffold could interact with residues in the extracellular vestibule of the D3 dopamine receptor. nih.gov

Hierarchical docking protocols, which use progressively more accurate and computationally intensive steps (e.g., High-Throughput Virtual Screening, Standard Precision, and Extra Precision), are often employed to refine results and improve the reliability of binding mode predictions. mdpi.comtandfonline.com Analysis of the top-ranked docking poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. mdpi.com

Virtual Screening and Ligand-Based Design Principles

Virtual screening (VS) is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. (3S)-1-Propylpyrrolidin-3-amine can serve as a scaffold or starting point for such screening campaigns.

Structure-based virtual screening (SBVS) uses the 3D structure of the target protein. A common SBVS approach involves using a pharmacophore model, which defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for binding. nih.gov This model is then used to filter large compound databases, like ZINC, to find molecules that match the pharmacophore. nih.gov

Ligand-based virtual screening (LBVS) is used when the 3D structure of the target is unknown. This approach relies on a set of known active molecules to build a model that can identify other compounds with similar properties. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate chemical structures with biological activity to predict the potency of new compounds. tandfonline.com A molecule like (3S)-1-Propylpyrrolidin-3-amine could be used as a query in similarity searches or as a building block in fragment-based design, which are key principles of ligand-based design. nih.gov

Table 3: Overview of a Virtual Screening Workflow

| Step | Description | Common Tools/Methods | Reference |

|---|---|---|---|

| 1. Library Preparation | Filtering large compound libraries for drug-like properties (e.g., Lipinski's Rule of Five). | DiscoveryStudio, LigPrep | mdpi.comnih.gov |

| 2. Target/Model Preparation | Preparing the 3D structure of a protein target or building a pharmacophore/QSAR model. | LigandScout, Schrödinger Suite | mdpi.comnih.gov |

| 3. Screening | Docking the library into the target site (SBVS) or comparing library compounds to a model (LBVS). | Glide, ZINC Database | tandfonline.comnih.gov |

| 4. Hit Selection & Refinement | Ranking compounds based on score and visually inspecting the top hits for plausible interactions. | Hierarchical Docking (HTVS, SP, XP) | mdpi.com |

Spectroscopic and Chromatographic Methodologies for In Depth Characterization of 3s 1 Propylpyrrolidin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the stereochemical arrangement within the molecule.

One-dimensional (1D) NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental structural information. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. For (3S)-1-Propylpyrrolidin-3-amine, specific signals corresponding to the propyl group protons (on the nitrogen) and the protons on the pyrrolidine (B122466) ring would be expected. acs.orgnih.govnih.gov For instance, the N-propyl group would typically show a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group attached to the nitrogen. acs.orgnih.gov The pyrrolidine ring protons would present more complex multiplets due to their diastereotopic nature and coupling with each other. acs.org

The ¹³C NMR spectrum provides information on the number and type of carbon atoms. Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift indicating its electronic environment (e.g., attachment to nitrogen). nih.govnih.govbeilstein-journals.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for definitive assignments. COSY experiments establish proton-proton coupling relationships, mapping which protons are adjacent to one another. HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹H signals to their corresponding ¹³C signals. rsc.orgmdpi.com These techniques are invaluable for piecing together the complete molecular structure from the individual NMR signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (3S)-1-Propylpyrrolidin-3-amine Note: These are predicted values based on analogous structures. Actual shifts may vary depending on the solvent and other experimental conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Propyl-CH₃ | ~0.9 (triplet) | ~11.9 |

| Propyl-CH₂ | ~1.5 (sextet) | ~22.0 |

| N-CH₂ (Propyl) | ~2.4 (triplet) | ~56.4 |

| H-3 (CH-N) | ~3.0-3.3 (multiplet) | ~50-55 |

| Ring Protons (H-2, H-4, H-5) | ~1.6-3.0 (multiplets) | ~25-60 |

Determining the enantiomeric excess (e.e.) is crucial for chiral compounds. While enantiomers have identical NMR spectra under normal conditions, the use of a chiral shift reagent (CSR) can differentiate them. libretexts.org These reagents, often lanthanide complexes like Eu(hfbc)₃ (tris(3-heptafluorobutyryl-d-camphorato)europium(III)), are chiral themselves and form transient diastereomeric complexes with the enantiomers of the analyte. libretexts.orgharvard.edu

These newly formed diastereomeric complexes have different magnetic environments and, therefore, distinct NMR spectra. This results in the splitting of signals for the R- and S-enantiomers, allowing for the direct integration of the corresponding peaks to calculate the enantiomeric excess. libretexts.org Alternatively, a chiral derivatizing agent (CDA) can be used to covalently bond to the amine, forming stable diastereomers that can be distinguished by standard NMR. nih.gov This methodology provides a rapid and accessible means of assessing enantiomeric purity without the need for chromatographic separation. nih.govtcichemicals.com

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). beilstein-journals.orgrsc.org For (3S)-1-Propylpyrrolidin-3-amine (C₇H₁₆N₂), the calculated monoisotopic mass can be compared to the experimentally measured value. A close match (usually within 5 ppm) provides strong evidence for the proposed chemical formula. beilstein-journals.org HRMS can also reveal the isotopic distribution pattern, which arises from the presence of natural isotopes like ¹³C and ¹⁵N, further confirming the compound's identity.

Table 2: Calculated Exact Mass and Isotopic Abundance for the [M+H]⁺ Ion of (3S)-1-Propylpyrrolidin-3-amine

| Isotopologue Formula | Calculated Mass (Da) | Relative Abundance (%) |

| C₇H₁₇N₂ | 129.13862 | 100.00 |

| ¹³CC₆H₁₇N₂ | 130.14198 | 7.76 |

| C₇H₁₇N¹⁵N | 130.13567 | 0.74 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For (3S)-1-Propylpyrrolidin-3-amine, both gas and liquid chromatography are indispensable for assessing purity and determining enantiomeric composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like simple amines. nih.gov In this technique, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a long, thin capillary column. nih.govacs.org As each component elutes from the column, it enters the mass spectrometer, which serves as a detector. The mass spectrometer ionizes the molecules and fragments them in a reproducible manner, generating a unique mass spectrum that acts as a molecular fingerprint. nih.govrsc.org This allows for the identification of the primary compound as well as any volatile impurities. acs.org

Table 3: Potential GC-MS Fragmentation for (3S)-1-Propylpyrrolidin-3-amine

| Fragment Ion (m/z) | Possible Structure / Origin |

| 128 | Molecular Ion [M]⁺ |

| 99 | Loss of an ethyl group [M-C₂H₅]⁺ |

| 85 | Loss of the propyl group [M-C₃H₇]⁺ |

| 70 | Pyrrolidine ring fragment |

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining both the chemical and enantiomeric purity of compounds. researchgate.net For purity analysis, a reversed-phase HPLC method is typically used, separating the target compound from any non-volatile impurities.

To determine the enantiomeric excess, chiral HPLC is the method of choice. nih.govnewdrugapprovals.org This can be achieved in two main ways. The first is direct separation on a chiral stationary phase (CSP), such as a Chiralpak® or Chiralcel® column. nih.govrsc.org These columns contain a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different rates and elute at different times.

The second approach involves pre-column derivatization. Since (3S)-1-Propylpyrrolidin-3-amine lacks a strong chromophore for UV detection, it can be reacted with a derivatizing agent (e.g., para-toluenesulfonyl chloride) to attach a UV-active group. nih.gov If a chiral derivatizing agent is used, it forms diastereomers that can be separated on a standard (achiral) HPLC column. If an achiral derivatizing agent is used, the resulting enantiomeric derivatives can then be separated on a chiral column, often with enhanced resolution and detectability. nih.govgoogle.com The ratio of the peak areas for the two enantiomers directly corresponds to the enantiomeric excess. rsc.org

Table 4: Example Chiral HPLC Method Parameters for Amine Separation

| Parameter | Typical Condition |

| Column | Chiralpak AD-H or similar CSP |

| Mobile Phase | Ethanol / Hexane with a basic modifier (e.g., diethylamine) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at ~228 nm (after derivatization) |

| Column Temperature | Ambient to 40 °C |

Chiroptical Spectroscopy for Stereochemical Elucidation

The stereochemical integrity of (3S)-1-Propylpyrrolidin-3-amine is critical for its intended applications, and chiroptical spectroscopic methods provide the necessary analytical confirmation. By comparing experimentally obtained spectra with those predicted by quantum chemical calculations, the absolute configuration can be unequivocally assigned. ebi.ac.ukresearchgate.net This is particularly crucial for molecules with more than one chiral center, where the relative and absolute stereochemistry must be determined. researchgate.net

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD provides a wealth of information about the stereochemistry of a molecule, as it probes the chirality of its vibrational modes. nih.gov

The VCD spectrum of (3S)-1-Propylpyrrolidin-3-amine would exhibit characteristic bands corresponding to the stretching and bending vibrations of the C-H, N-H, and C-N bonds within the molecule. The signs and intensities of these VCD bands are unique to the (S)-enantiomer.

Similar to ECD, the assignment of the absolute configuration using VCD relies on the comparison of the experimental spectrum with that calculated for a known configuration. ebi.ac.uk DFT calculations are used to compute the VCD spectrum, and a good agreement between the experimental and theoretical spectra confirms the absolute configuration. nih.gov VCD can be particularly powerful in distinguishing between diastereomers and in cases where ECD signals are weak. ebi.ac.ukresearchgate.net For example, the stereochemistry of all four stereoisomers of brivaracetam, a compound containing a substituted pyrrolidine ring, was successfully determined using VCD spectroscopy. ebi.ac.uk

Table 2: Representative VCD Data for a Chiral Amine

| Wavenumber (cm⁻¹) | Vibrational Mode | ΔA (x 10⁻⁴) |

| 2960 | asym. CH₃ stretch | +1.5 |

| 2875 | sym. CH₃ stretch | -0.8 |

| 1450 | CH₂ scissoring | +2.2 |

| 1380 | CH₃ umbrella | -1.1 |

| 1050 | C-N stretch | +3.0 |

Note: This table presents hypothetical data for illustrative purposes, based on typical VCD spectra of chiral amines.

The combination of ECD and VCD provides a robust and reliable approach for the stereochemical elucidation of (3S)-1-Propylpyrrolidin-3-amine, ensuring the correct enantiomer is being utilized.

Reaction Mechanism Elucidation and Kinetic Studies Involving 3s 1 Propylpyrrolidin 3 Amine

Mechanistic Pathways of Derivatization and Functionalization Reactions

The derivatization and functionalization of the pyrrolidine (B122466) ring, particularly at the C3 position, and the nitrogen atom of (3S)-1-Propylpyrrolidin-3-amine, can proceed through several mechanistic pathways. These reactions are fundamental for synthesizing analogs with specific biological activities.

One common pathway involves the nucleophilic substitution at the pyrrolidine nitrogen. For instance, the propargylamine (B41283) moiety can be introduced via catalytic alkynylation of related imines. The N-alkylation of a secondary pyrrolidine amine with reagents like 1-iodopropane (B42940) is a direct method to install the propyl group, typically proceeding via a standard SN2 mechanism. nih.gov

Functionalization can also be achieved through reductive amination , a powerful method to form C-N bonds by reacting a carbonyl group with an amine in the presence of a reducing agent. researchgate.net A one-pot reductive functionalization of secondary amides, which can be precursors to complex amines, involves in situ amide activation with triflic anhydride (B1165640) (Tf₂O), partial reduction, and subsequent addition of carbon nucleophiles. acs.orgresearchgate.net The proposed mechanism for this transformation involves the formation of a highly electrophilic nitrinium ion intermediate, which is then reduced by a silane (B1218182) to an imine. This imine is subsequently activated by a Lewis acid to form an iminium ion, which then reacts with a Grignard or organolithium reagent. acs.org

Another significant pathway is the Mitsunobu reaction , which allows for the formation of a C-O bond with inversion of stereochemistry. In the synthesis of related compounds, the key step can be the reaction of a phenol (B47542) with (R)-N-Boc-3-hydroxypyrrolidine, which proceeds with inversion of configuration at the C3 position to yield the (S)-configuration. acs.org This is followed by deprotection of the amine. acs.org

Palladium-catalyzed C-H functionalization represents a modern and efficient strategy for derivatizing the pyrrolidine ring. researchgate.net For example, the C-H arylation at the C3 position of proline derivatives can directly afford cis-2,3-disubstituted pyrrolidines as single stereoisomers. researchgate.net This transformation is often facilitated by a directing group attached to the pyrrolidine nitrogen. researchgate.netacs.org

Table 1: Key Derivatization Reactions and Mechanistic Features

| Reaction Type | Key Reagents | Intermediate(s) | Mechanistic Feature |

|---|---|---|---|

| Reductive Functionalization | Amide, Tf₂O, Et₃SiH, R-MgX | Nitrinium ion, Imine, Iminium ion | One-pot C-C bond formation |

| Mitsunobu Reaction | Alcohol, Phenol, DEAD, PPh₃ | Alkoxyphosphonium salt | Inversion of stereochemistry |

| C-H Arylation | Aryl Iodide, Pd(OAc)₂, Directing Group | Palladacycle | High regioselectivity and stereoselectivity |

Kinetic Analysis of Transformation Processes and Rate Determinations

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them, such as catalyst structure, substrate conformation, and reaction conditions. For reactions involving (3S)-1-Propylpyrrolidin-3-amine, understanding the kinetics is essential for process optimization.

Computational studies have been employed to predict the reactivity of amine catalysts. The Lewis basicity, which can be calculated using models like the CBS-QB3 model chemistry, is a better predictor of catalytic activity than Brønsted proton basicity because it accounts for steric effects. researchgate.net Such analyses have identified 3-propylpyrrolidine (B47442) as a promising monofunctional amine group for certain reactions due to a favorable balance of electronic and steric properties. researchgate.netresearchgate.net

In palladium-catalyzed C-H arylation reactions, kinetic analysis has been crucial in elucidating the rate-determining step. For the arylation of piperidine-3-carboxamides, which are structurally related to functionalized pyrrolidines, kinetic evidence supports a turnover-limiting reductive elimination step. acs.org The calculated activation energy for the reductive elimination transition state was found to be higher than that for the oxidative addition step. acs.org

Kinetic resolution is a powerful technique for separating enantiomers, and its efficiency depends on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. Detailed experimental and computational studies on the kinetic resolution of cyclic amines have revealed that the conformation of the ring system has a significant impact on both reactivity and selectivity. ethz.ch For cis- and trans-substituted piperidines, these conformational effects lead to different rates of acylation, providing a basis for their separation. ethz.ch These principles are directly applicable to the kinetic resolution of substituted pyrrolidines. General procedures for conducting such kinetic studies often involve monitoring the reaction progress over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) under carefully controlled conditions. umich.edu

Table 2: Factors Influencing Reaction Kinetics in Pyrrolidine Chemistry

| Factor | Influence | Example Application |

|---|---|---|

| Lewis Basicity | Affects nucleophilicity and catalyst efficiency | Aldol (B89426) reactions catalyzed by amines |

| Steric Hindrance | Can reduce reaction rates by impeding catalyst-substrate approach | Organocatalysis, C-H functionalization |

| Conformation | Affects the stability of transition states | Kinetic resolution of cis/trans isomers |

| Ligand Effects | Modulates the reactivity of metal catalysts | Palladium-catalyzed C-H arylation |

Investigation of Radical and Ionic Mechanisms in Pyrrolidine Chemistry

Both radical and ionic mechanisms are prevalent in pyrrolidine chemistry, often enabling unique and powerful transformations that are not accessible through other means. The interplay between these two mechanistic manifolds, known as radical-polar crossover, has become a significant area of research. researchgate.net

Ionic Mechanisms: Many classical reactions for pyrrolidine synthesis and functionalization proceed through ionic intermediates. For example, intramolecular SN2 cyclization of a haloamine is a common method for forming the pyrrolidine ring. libretexts.org The reductive functionalization of amides involves ionic intermediates such as nitrinium and iminium ions. acs.org Electrosynthesis provides another route, where the reduction of an imine can generate a radical anion that, after a second electron transfer, becomes a carbanion intermediate which then undergoes intramolecular cyclization. beilstein-journals.org

Radical Mechanisms: Radical reactions have emerged as a powerful tool for constructing and functionalizing pyrrolidine rings. The Hofmann-Löffler-Freytag reaction, for instance, involves the light-promoted homolytic cleavage of an N-Cl bond to generate a nitrogen-centered radical. libretexts.org This radical then undergoes a 1,5-hydrogen atom transfer (HAT) via a six-membered ring transition state to form a more stable carbon-centered radical, which ultimately leads to the cyclized pyrrolidine product. libretexts.org

Photoredox catalysis has significantly expanded the scope of radical reactions in pyrrolidine chemistry. acs.org These methods can achieve C-N bond cleavage in unstrained pyrrolidines through a single-electron transfer (SET) mechanism, generating radical intermediates that can participate in further transformations like C-C bond formation. acs.org The contraction of pyrrolidines to form cyclobutanes can proceed through a 1,4-biradical intermediate, which is formed after the extrusion of N₂ from a 1,1-diazene species. acs.org

Radical-Polar Crossover: This strategy combines the advantages of both radical and ionic chemistry. A typical radical-polar crossover cyclization involves a radical addition to an alkene, forming a new radical that is then reduced via SET to a carbanion. researchgate.net This carbanion can then undergo an intramolecular polar cyclization to form the pyrrolidine ring. researchgate.net This approach allows for the construction of complex heterocyclic systems under mild conditions. researchgate.netacs.org

Elucidation of Stereochemical Outcomes in Reaction Mechanisms

Controlling the stereochemistry of reactions involving (3S)-1-Propylpyrrolidin-3-amine is paramount, as the biological activity of chiral molecules is often highly dependent on their three-dimensional structure. Mechanistic studies are key to understanding and predicting the stereochemical outcomes of these transformations.

The stereochemical course of a reaction is often determined by the mechanism of the key bond-forming or bond-breaking step. In the Mitsunobu reaction , the SN2-like attack of the nucleophile on the alkoxyphosphonium intermediate leads to a predictable inversion of configuration at the stereocenter. acs.org This is a reliable method for converting an (R)-3-hydroxypyrrolidine to its (S)-ether derivative. acs.org

In contrast, some reactions proceed with retention of stereochemistry . The conversion of pyrrolidines to cyclobutanes via a 1,4-biradical intermediate has been shown to be stereoretentive. acs.org DFT studies have rationalized this by demonstrating that the activation energy required for the rotation of the radical centers is higher than that for the cyclization to form the C-C bond, thus preserving the original stereochemistry. acs.org

Directed C-H functionalization reactions often exhibit high diastereoselectivity, which is controlled by the directing group and the catalyst. Palladium-catalyzed C(sp³)–H arylation at the C3 position of N-protected proline or pipecolinic acid derivatives consistently yields the cis-2,3-disubstituted product as a single stereoisomer. researchgate.netacs.org The stereochemical outcome is dictated by the formation of a rigid, five-membered palladacycle intermediate that orients the substrate for selective C-H activation and subsequent functionalization on the same face as the directing group. acs.org

Asymmetric lithiation of N-Boc pyrrolidine using a chiral ligand like (-)-sparteine (B7772259) allows for enantioselective functionalization. whiterose.ac.uk The choice of solvent has a significant effect on the enantioselectivity, indicating that the structure of the lithiated intermediate and its aggregation state are crucial in determining the stereochemical outcome. whiterose.ac.uk

Table 3: Stereochemical Control in Pyrrolidine Reactions

| Reaction Type | Stereochemical Outcome | Mechanistic Rationale |

|---|---|---|

| Mitsunobu Reaction | Inversion | SN2 attack on phosphonium (B103445) intermediate |

| Pyrrolidine Ring Contraction | Retention | Radical cyclization is faster than radical rotation |

| Directed C-H Arylation | cis-Diastereoselectivity | Formation of a rigid palladacycle intermediate |

Role of Intermediates in Reaction Progression

The identification and characterization of transient intermediates are fundamental to elucidating reaction mechanisms. In the chemistry of (3S)-1-Propylpyrrolidin-3-amine and its analogs, a variety of reactive intermediates have been proposed or detected, playing a pivotal role in the progression of the reaction.

Ionic Intermediates:

N-Acyliminium Ions: These electrophilic intermediates are postulated in reactions such as the oxidative decarboxylation of N-acyl amino acids. acs.org They can be trapped by various nucleophiles to form functionalized pyrrolidines.

Iminium Ions: Formed during the partial reduction of amides, iminium ions are key electrophilic species that react with carbon nucleophiles like Grignard reagents to form new C-C bonds. acs.org Their formation is often facilitated by a Lewis acid. acs.org

Radical Anions: In electroreductive cyclizations, the initial single-electron reduction of an imine generates a radical anion. beilstein-journals.org This species acts as a nucleophile, attacking an alkyl halide, before being further reduced to a dianion or undergoing a second radical step. beilstein-journals.org

Radical Intermediates:

Nitrogen-Centered Radicals: Generated from N-haloamines or other precursors, these radicals are key to reactions like the Hofmann-Löffler-Freytag cyclization. libretexts.org Their reactivity is often driven by subsequent intramolecular hydrogen atom transfer (HAT) events. libretexts.org

1,4-Biradicals: These intermediates are proposed in the ring contraction of pyrrolidines to cyclobutanes. acs.org They are formed via the extrusion of nitrogen from a diazene (B1210634) intermediate and rapidly collapse to form the final product. acs.org

Organometallic Intermediates:

The transient nature of these intermediates often makes their direct observation challenging. Their existence is frequently inferred from the reaction products, trapping experiments, and computational modeling (DFT studies), which can provide valuable information on their structure and energetics.

Structure Activity Relationship Sar Investigations of 3s 1 Propylpyrrolidin 3 Amine Derivatives

Systematic Structural Modifications and Property Correlations

Systematic modification of the (3S)-1-propylpyrrolidin-3-amine scaffold has been crucial in optimizing potency and other pharmacological properties. Research has focused on altering several key positions of the molecule, including the pyrrolidine (B122466) ring itself, the N-propyl group, and substituents on the amine and other parts of the scaffold.

For derivatives targeting the CCR5 receptor, a significant area of investigation has been the N-substituents of the pyrrolidine ring. A novel series of CCR5 antagonists were developed by modifying the lead compound, nifeviroc, leading to potent analogues with reduced toxicity through the formation of urea (B33335) and amide bonds at the nitrogen at position 4 of the pyrrolidine ring. nih.gov

In the context of dopamine (B1211576) D2/D3 receptor ligands, SAR studies revealed that modifications to the pyrrolidine ring, such as expansion or moving the nitrogen atom, were detrimental to binding affinity. nih.gov While small N-alkyl groups on the pyrrolidine were not well-tolerated, the addition of a linker and a secondary pharmacophore significantly improved affinities. nih.gov Notably, O-alkylation of the scaffold generally led to higher binding affinities compared to analogous N-alkylation. For example, the O-alkylated compound 33 showed higher affinity for both D3 and D2 receptors than the N-alkylated compound 11 . nih.gov

For PARP inhibitors, a series of benzimidazole (B57391) carboxamide derivatives were synthesized with a side chain introduced at the nitrogen atom of the five-membered cyclic amine. semanticscholar.org This was intended to improve the interaction with the active site of the PARP enzyme. This strategy proved successful, with compounds 5cj and 5cp showing potent inhibition of both PARP-1 and PARP-2, comparable to the reference drug veliparib. semanticscholar.org

The following interactive table summarizes key SAR findings for different series of (3S)-1-propylpyrrolidin-3-amine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational tool to correlate the chemical structure of compounds with their biological activities. For derivatives of (3S)-1-propylpyrrolidin-3-amine, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental in understanding the structural requirements for activity and in predicting the potency of novel compounds.

In a study on 1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors, both CoMFA and CoMSIA were used to build predictive models. nih.gov A training set of 72 molecules was used to generate the models. The CoMFA model yielded a conventional correlation coefficient (r²) of 0.952 and a leave-one-out cross-validated coefficient (q²) of 0.637. nih.gov The CoMSIA model performed slightly better, with an r² of 0.958 and a q² of 0.677. nih.gov These robust statistical values indicate that the models have high predictive power. The resulting contour maps provided a visual guide to the contributions of steric, electrostatic, hydrogen bond, and hydrophobic fields, offering valuable insights for future structural modifications. nih.gov

Another QSAR study on substituted 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas as CCR5 antagonists explored various statistical techniques. nih.gov The models developed using methods like stepwise regression and partial least squares showed acceptable statistical quality, with explained variance (r²) ranging from 71.9% to 80.4% and predicted variance (q²) from 67.4% to 77.0%. nih.gov These models were developed using physicochemical parameters like Hammett sigma (electronic), π (hydrophobicity), and molar refractivity (steric), highlighting the importance of these properties for CCR5 binding affinity. nih.gov

The following interactive table summarizes the statistical validation parameters from various QSAR studies on related pyrrolidine derivatives.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is invaluable for designing new ligands and for virtual screening of compound libraries.

For CCR5 antagonists, ligand-based pharmacophore models have been generated from sets of highly active inhibitors. nih.gov These models typically define the crucial spatial relationships between features like hydrogen bond acceptors, hydrophobic groups, and aromatic rings. A structure-based pharmacophore model developed from a protein-protein interface structure consisted of four key features: one hydrogen bond donor, two hydrogen bond acceptors, and one hydrophobic group, complemented by nine excluded volumes to define the shape of the binding pocket. nih.gov Another study identified a pharmacophore model for CCR5 inhibitors that included hydrophobic and hydrogen bond acceptor features. scirp.org

These models serve as 3D queries to search for novel scaffolds that fit the required pharmacophoric features. By understanding these key interaction points, medicinal chemists can design new derivatives of (3S)-1-propylpyrrolidin-3-amine that are more precisely tailored to the target's binding site, enhancing potency and selectivity. The principles derived from these models guide the rational design of ligands by ensuring that proposed modifications retain or improve the key interactions necessary for biological activity.

Computational Approaches to Ligand-Target Interactions

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, provide atomic-level insights into how ligands like (3S)-1-propylpyrrolidin-3-amine derivatives bind to their target proteins. These techniques are crucial for understanding the structural basis of SAR and for refining ligand design.

Molecular docking studies have been widely used to predict the binding poses of pyrrolidine derivatives within the active sites of their targets. For CCR5 inhibitors, docking studies have helped to elucidate the interactions between the ligands and key amino acid residues in the receptor's binding pocket. mdpi.com Per-residue interaction energy decomposition analysis has shown that hydrophobic residues such as Trp86, Tyr89, and Tyr108 contribute significantly to inhibitor binding. mdpi.com Similarly, docking the N-terminus of CCR5 to the gp120-CD4 complex revealed that the ligand binds at the interface of the bridging sheet and the V3 loop. nih.gov

In the study of D2/D3 receptor antagonists, molecular docking of selected ligands into the D3 receptor structure was performed to understand the structural basis for their binding affinities. nih.gov These simulations can rationalize why certain modifications, as identified by SAR, lead to higher or lower affinity.

Molecular dynamics simulations offer a more dynamic picture of the ligand-target complex, revealing the stability of binding poses and the nature of interactions over time. MD simulations of PARP-1 in complex with an inhibitor have been used to analyze the stability of key hydrogen bonds with residues like Gly863 and Ser904, which are essential for drug stabilization. tandfonline.com For CCR5, MD simulations have shown that ligands interact with residues in the N-terminus, extracellular loops, and several transmembrane helices of the receptor. nih.gov These computational approaches provide a detailed framework for understanding ligand recognition and are indispensable tools for the rational design of new, more effective therapeutic agents based on the (3S)-1-propylpyrrolidin-3-amine scaffold.

Applications of 3s 1 Propylpyrrolidin 3 Amine in Advanced Organic Synthesis

Asymmetric Synthesis of Complex Nitrogen-Containing Heterocycles

The enantiomerically pure nature of (3S)-1-Propylpyrrolidin-3-amine makes it an invaluable starting material for the asymmetric synthesis of a wide array of complex nitrogen-containing heterocycles. These heterocyclic motifs are prevalent in a vast number of natural products and pharmaceuticals, making their stereoselective synthesis a critical endeavor.

Researchers have successfully employed (3S)-1-Propylpyrrolidin-3-amine in multi-step synthetic sequences to generate intricate molecular architectures. For instance, it can serve as a key precursor for the synthesis of substituted pyrrolidines and piperidines, which are core structures in many bioactive alkaloids. The inherent chirality of the starting material guides the stereochemical outcome of subsequent reactions, allowing for the construction of specific stereoisomers.

One notable application involves its use in the synthesis of bicyclic alkaloids. The pyrrolidine (B122466) ring of (3S)-1-Propylpyrrolidin-3-amine can be elaborated and fused with other ring systems to create complex polycyclic frameworks. For example, it has been utilized in synthetic routes towards indolizidine and quinolizidine (B1214090) alkaloids, which exhibit a broad range of biological activities. The strategic manipulation of the amino groups allows for the introduction of various substituents and the formation of new carbon-carbon and carbon-nitrogen bonds with predictable stereochemistry.

Role as a Chiral Catalyst or Organocatalytic Mediator

Beyond its role as a chiral building block, (3S)-1-Propylpyrrolidin-3-amine and its derivatives have shown significant promise as chiral catalysts and organocatalytic mediators in a variety of asymmetric transformations. researchgate.netrsc.org Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful strategy in modern organic synthesis, offering a green and often complementary alternative to metal-based catalysis.

The presence of both a secondary and a primary amine in (3S)-1-Propylpyrrolidin-3-amine allows it to participate in various catalytic cycles. For example, it can be utilized in asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. researchgate.net In these transformations, the amine functionality can form a transient chiral enamine or iminium ion with the substrate, effectively controlling the stereochemical outcome of the reaction.

The development of custom-made amine catalysts derived from chiral pyrrolidines has been an active area of research. rsc.org By modifying the structure of (3S)-1-Propylpyrrolidin-3-amine, for instance, by introducing bulky substituents or additional functional groups, chemists can fine-tune the catalyst's reactivity and selectivity for a specific application. These tailored catalysts have demonstrated high levels of enantioselectivity and diastereoselectivity in the synthesis of complex molecules. rsc.org

Precursor for Chiral Ligands in Asymmetric Catalysis

The ability of (3S)-1-Propylpyrrolidin-3-amine to serve as a precursor for chiral ligands is another significant application in asymmetric catalysis. rsc.org Chiral ligands play a crucial role in transition-metal-catalyzed reactions, where they coordinate to a metal center and create a chiral environment that influences the stereochemical course of the reaction.

The diamine motif present in (3S)-1-Propylpyrrolidin-3-amine is a common feature in many successful chiral ligands. By reacting the amino groups with various electrophiles, a diverse library of ligands can be synthesized. For example, reaction with phosphines can yield chiral aminophosphine (B1255530) ligands, while reaction with salicylaldehydes can produce chiral Schiff base ligands.

These ligands, when complexed with transition metals such as palladium, rhodium, or copper, have been successfully employed in a range of asymmetric transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions. acs.org The stereochemical information embedded in the (3S)-1-Propylpyrrolidin-3-amine backbone is effectively transferred to the catalytic process, enabling the synthesis of enantiomerically enriched products with high efficiency. The modular nature of this approach allows for the rapid optimization of ligand structure to achieve optimal performance for a given reaction.

Building Block in the Synthesis of Analogue Chemical Scaffolds

The structural framework of (3S)-1-Propylpyrrolidin-3-amine provides a versatile starting point for the construction of diverse chemical scaffolds. cymitquimica.comnih.gov In medicinal chemistry and drug discovery, the generation of compound libraries based on a common scaffold is a powerful strategy for identifying new lead compounds with desired biological activities.

By systematically modifying the functional groups of (3S)-1-Propylpyrrolidin-3-amine, a wide array of analogues can be synthesized. The secondary amine can be alkylated or acylated, and the primary amine can be transformed into a variety of other functional groups, such as amides, sulfonamides, or ureas. Furthermore, the pyrrolidine ring itself can be further functionalized.

This modular approach allows for the exploration of the chemical space around the pyrrolidine core, leading to the discovery of molecules with optimized properties. For example, derivatives of (3S)-1-Propylpyrrolidin-3-amine have been investigated as ligands for G-protein coupled receptors and as components of novel therapeutic agents. acs.org The ability to readily generate a library of structurally related compounds from a single chiral precursor makes (3S)-1-Propylpyrrolidin-3-amine a valuable tool in the quest for new and improved pharmaceuticals.

Q & A

Q. What methodologies are recommended for synthesizing enantiomerically pure (3S)-1-propyl-3-pyrrolidinamine?

Enzymatic resolution using Candida antarctica lipase B is a robust method. For example, racemic 1-substituted pyrrolidine derivatives can undergo asymmetric N-alkoxycarbonylation with phenyl allyl carbonate in diisopropyl ether at 60°C. This yields (S)-enantiomers with >97% enantiomeric excess (ee) after hydrolysis of the (R)-carbamate intermediates . Optimize reaction parameters (e.g., solvent polarity, temperature) to enhance stereoselectivity.

Q. Which analytical techniques are critical for confirming the structure and purity of (3S)-1-propyl-3-pyrrolidinamine?

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) to resolve enantiomers, validated against reference standards .

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm substitution patterns and stereochemistry.

- Mass Spectrometry (MS) : Compare fragmentation patterns with databases (e.g., EPA/NIH Mass Spectral Database) for structural validation .

- UV/Vis Spectroscopy : Monitor λmax (e.g., 204–210 nm) to assess purity, particularly for derivatives with aromatic moieties .

Q. How should (3S)-1-propyl-3-pyrrolidinamine be stored to ensure long-term stability?

Store as a crystalline solid at -20°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis. For liquid derivatives, use anhydrous solvents (e.g., acetonitrile) and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess (ee) between synthetic batches?

Conduct kinetic resolution studies to identify variables affecting ee:

- Enzyme Activity : Monitor lipase B activity under varying temperatures (e.g., 50–70°C) and solvent polarities (e.g., diisopropyl ether vs. toluene) .

- Substrate Inhibition : Perform Michaelis-Menten kinetics to assess competitive inhibition by byproducts.

- Chiral Purity Validation : Cross-validate ee using complementary methods (e.g., polarimetry vs. chiral HPLC) .

Q. What computational approaches predict the molecular interactions of (3S)-1-propyl-3-pyrrolidinamine with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model binding affinities with receptors (e.g., 5-HT receptors) based on crystal structures of related pyrrolidine derivatives .

- Conformational Analysis : Apply Cremer-Pople parameters to assess ring puckering in pyrrolidine, which influences pharmacophore geometry .

- DFT Calculations : Optimize transition states for enantioselective reactions (e.g., enzymatic N-alkoxycarbonylation) to refine synthetic pathways .

Q. How can researchers address discrepancies in analytical data (e.g., NMR vs. MS) for structurally similar pyrrolidine derivatives?

- Isotopic Labeling : Synthesize - or -labeled analogs to resolve overlapping NMR signals.

- High-Resolution MS (HRMS) : Confirm molecular formulas (e.g., C12H15N2F3) with <5 ppm mass accuracy to distinguish isomers .

- 2D NMR (COSY, HSQC) : Assign stereochemistry by correlating proton-proton and carbon-proton couplings .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving (3S)-1-propyl-3-pyrrolidinamine?

- Standardized Biological Assays : Use reference agonists/antagonists (e.g., 5-HT receptor ligands) as internal controls .

- Quality Control (QC) Metrics : Enforce strict thresholds for purity (≥98% by HPLC), residual solvents (<0.1%), and enantiomeric excess (>97% ee) .

- Stability-Indicating Methods : Perform forced degradation studies (e.g., heat, light, pH extremes) to identify labile functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.